Hydrogen Bond Donor Count: Zero HBD vs Primary Sulfonamide Analogs
In contrast to primary benzenesulfonamide analogs (including unsubstituted 4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide) which possess one hydrogen bond donor (HBD = 1), N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide is computed to have HBD = 0 . The complete elimination of hydrogen bond donor capacity predicts reduced aqueous solubility (lower topological polar surface area contribution from the sulfonamide NH) but enhanced passive membrane permeability and reduced susceptibility to P-glycoprotein-mediated efflux compared to primary sulfonamide congeners . This property is critical for cell-based assays and in vivo studies where intracellular target access is required.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 (computed, PubChem) |
| Comparator Or Baseline | Primary benzenesulfonamide analogs (e.g., 4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide, HBD = 1) |
| Quantified Difference | ΔHBD = -1 (complete elimination of sulfonamide NH donor) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Zero hydrogen bond donor count is a key differentiator for permeability-limited assays; primary sulfonamide analogs with HBD ≥ 1 may show systematically different cellular uptake and efflux profiles, confounding SAR interpretation.
- [1] PubChem Compound Summary for CID 92091020. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
